molecular formula C22H16N2O4S B2587095 Methyl 4-((3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)carbamoyl)benzoate CAS No. 684232-02-8

Methyl 4-((3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)carbamoyl)benzoate

Cat. No.: B2587095
CAS No.: 684232-02-8
M. Wt: 404.44
InChI Key: GSMZXSMLWAGODB-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

Systematic Nomenclature and Molecular Formula

The compound is systematically named methyl 4-[[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]carbamoyl]benzoate according to IUPAC rules. Its molecular formula is C₂₂H₁₆N₂O₄S , with a molecular weight of 404.44 g/mol . The structure comprises:

  • A benzo[d]thiazole moiety (heterocyclic aromatic system).
  • A 4-hydroxyphenyl group substituted at the 3-position with the benzothiazole ring.
  • A carbamoyl linkage (-NH-C=O) connecting the phenyl group to a methyl benzoate unit.
Table 1: Key Identifiers
Property Value/Description
IUPAC Name Methyl 4-[[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]carbamoyl]benzoate
Molecular Formula C₂₂H₁₆N₂O₄S
Molecular Weight 404.44 g/mol
CAS Registry Number 684232-02-8
SMILES COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3

Synonyms and Registry Information

Common synonyms include Oprea1_741652 and methyl 4-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]carbamoyl}benzoate . The compound is cataloged under PubChem CID 135666154 and is listed in chemical databases with modifications up to May 2025.

Properties

IUPAC Name

methyl 4-[[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O4S/c1-28-22(27)14-8-6-13(7-9-14)20(26)23-15-10-11-18(25)16(12-15)21-24-17-4-2-3-5-19(17)29-21/h2-12,25H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSMZXSMLWAGODB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)carbamoyl)benzoate typically involves multiple steps:

    Formation of Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through the cyclization of 2-aminothiophenol with a carboxylic acid derivative under acidic conditions.

    Hydroxyphenyl Group Introduction: The hydroxyphenyl group is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Heck reaction.

    Carbamoylation: The carbamoyl group is introduced by reacting the hydroxyphenyl derivative with an isocyanate or carbamoyl chloride in the presence of a base.

    Esterification: The final step involves esterification of the carboxylic acid group with methanol under acidic conditions to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Ester Hydrolysis and Functionalization

The methyl benzoate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for further derivatization:

  • Acidic Hydrolysis : Concentrated HCl or H₂SO₄ in refluxing ethanol/water converts the ester to 4-((3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)carbamoyl)benzoic acid .

  • Basic Hydrolysis : NaOH or KOH in aqueous methanol generates the carboxylate salt, which can be protonated to the free acid.

Application : The carboxylic acid product serves as a precursor for amidation or coupling reactions .

Carbamoyl Group Reactivity

The carbamoyl (amide) linkage exhibits limited hydrolysis under standard conditions but participates in selective transformations:

  • Hydrolysis : Prolonged heating with 6M HCl at 100°C cleaves the amide bond, yielding 3-(benzo[d]thiazol-2-yl)-4-hydroxybenzoic acid and 4-(methoxycarbonyl)benzoic acid.

  • Nucleophilic Substitution : With activating agents like POCl₃, the amide converts to a reactive intermediate (e.g., nitrile or imidate), enabling alkylation or arylation at the carbonyl carbon .

Mechanistic Insight : Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water .

Hydroxyphenyl Group Transformations

The phenolic hydroxyl group participates in electrophilic substitution and protection/deprotection strategies:

Reaction TypeReagents/ConditionsProductReference
Sulfonation Tosyl chloride, pyridine, 0–5°C4-(Tosyloxy)phenyl derivative
Alkylation CH₃I, K₂CO₃, DMF, 60°C4-Methoxyphenyl analog
Acylation Acetyl chloride, Et₃N, CH₂Cl₂4-Acetoxyphenyl derivative

Note : Sulfonation enhances leaving-group ability for subsequent nucleophilic aromatic substitution .

Benzothiazole Ring Modifications

The electron-deficient benzothiazole core undergoes electrophilic substitution and cross-coupling:

  • Electrophilic Substitution : Nitration (HNO₃/H₂SO₄) or halogenation (Cl₂/FeCl₃) occurs preferentially at the 5- or 6-position of the benzothiazole ring.

  • Suzuki Coupling : With Pd(PPh₃)₄ and aryl boronic acids, halogenated derivatives form biaryl systems at the benzothiazole’s 2-position .

Example Reaction :

Benzothiazole-Br+PhB(OH)2Pd0Benzothiazole-Ph+B(OH)3\text{Benzothiazole-Br} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd}^{0}} \text{Benzothiazole-Ph} + \text{B(OH)}_3

Conditions: Dioxane/H₂O, Na₂CO₃, 80°C, 12h .

Cyclization and Heterocycle Formation

Intramolecular reactions leverage spatial proximity of functional groups:

  • Thiazolidinone Formation : Reaction with CS₂/KOH forms a fused thiazolidin-4-one ring via cyclocondensation .

  • Quinazolinone Synthesis : Heating with NH₄OAc/AcOH induces cyclization to a tricyclic quinazolin-4(3H)-one system .

Mechanism : Base-mediated deprotonation of the hydroxyl group initiates nucleophilic attack on the adjacent carbamoyl carbonyl .

Oxidation and Reduction Pathways

  • Benzoate Oxidation : KMnO₄/H₂SO₄ oxidizes the methyl ester to a ketone under vigorous conditions.

  • Hydroxyl Group Oxidation : MnO₂ selectively oxidizes the phenolic –OH to a quinone moiety.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing the benzo[d]thiazole moiety exhibit significant anticancer activities. For instance, derivatives of thiazole have been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that specific thiazole-bearing compounds displayed cytotoxic effects against human cancer cells, suggesting potential for development as anticancer agents .

Anticonvulsant Activity

Thiazole derivatives have also been explored for their anticonvulsant properties. Some synthesized compounds demonstrated effective protection in animal models against seizures, indicating their potential as therapeutic agents in epilepsy treatment . The structure-activity relationship (SAR) studies highlighted that modifications in the thiazole ring significantly influence anticonvulsant efficacy.

Acetylcholinesterase Inhibition

Methyl 4-((3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)carbamoyl)benzoate could potentially act as an acetylcholinesterase inhibitor, which is crucial for treating neurodegenerative diseases like Alzheimer’s disease. Compounds with similar structural features have shown promising results in inhibiting acetylcholinesterase activity, which is vital for maintaining acetylcholine levels in the brain .

Synthesis Methodologies

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions : Utilizing benzo[d]thiazole derivatives and hydroxyphenyl compounds to form the desired carbamoyl linkage.
  • Esterification : The final esterification step where methyl groups are introduced to form the methyl ester of the compound.

These synthetic pathways not only contribute to the compound's yield but also allow for structural modifications that can enhance biological activity.

Case Study: Anticancer Activity

A recent study evaluated the anticancer properties of various thiazole derivatives, including those similar to this compound). The findings revealed that specific substitutions on the thiazole ring led to increased potency against breast cancer cell lines, with IC50 values significantly lower than standard chemotherapeutics .

Case Study: Neuroprotective Effects

In another investigation focusing on neuroprotective effects, compounds with structural similarities to this compound were tested for acetylcholinesterase inhibition. The lead compound exhibited an IC50 value of 2.7 µM, demonstrating substantial potential for Alzheimer’s disease treatment . Molecular docking studies confirmed strong binding interactions with the active site of acetylcholinesterase.

Summary Table of Applications

ApplicationDescriptionReferences
Anticancer ActivitySignificant inhibition of cancer cell proliferation; effective against multiple cell lines
Anticonvulsant ActivityEffective in reducing seizure activity in animal models
Acetylcholinesterase InhibitionPotential therapeutic agent for Alzheimer's disease; strong inhibitory activity

Mechanism of Action

The mechanism of action of Methyl 4-((3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)carbamoyl)benzoate involves its interaction with specific molecular targets. The benzo[d]thiazole ring can intercalate with DNA, disrupting its function and leading to cell death. The hydroxyphenyl group can form hydrogen bonds with proteins, inhibiting their activity. The carbamoyl group can interact with enzymes, blocking their catalytic sites and preventing substrate binding.

Comparison with Similar Compounds

Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate

  • Structure : Replaces the benzothiazole with a 1,3,4-thiadiazole ring.
  • Molecular Formula : C₁₈H₁₅N₃O₄S; MW : 369.4 .
  • Hazard Profile : Classified under EU-GHS/CLP for acute toxicity (Category 4 for oral, dermal, and inhalation routes) .
  • Use : Research and development, highlighting its role as a precursor or intermediate in synthetic chemistry .

Methyl 4-((3-(6,7-dimethoxy-2-(methylamino)quinazolin-4-yl)phenyl)carbamoyl)benzoate

  • Structure : Substitutes benzothiazole with a dimethoxyquinazoline group.
  • Molecular Formula : C₂₆H₂₄N₄O₅; MW : 472.49 .
  • Applications: Known as Lotamilast, a phosphodiesterase-4 (PDE4) inhibitor with anti-inflammatory properties .

Functional Group-Driven Comparisons

Sulfonylurea Herbicides (e.g., Metsulfuron Methyl Ester)

  • Structure : Contains a triazine ring and sulfonylurea group.
  • Molecular Formula : C₁₄H₁₅N₅O₆S; MW : 381.36 .

Thiazolylmethyl Carbamates

  • Structure: Complex carbamates with ethoxycarbonylamino and hydroperoxy groups.
  • Example: Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-ethoxycarbonylamino-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate .
  • Applications : Likely protease inhibitors, emphasizing the role of carbamate groups in modulating enzyme activity .

Thiazole-Anchored Pyrazolyl Benzoxazoles

  • Structure : Integrates thiazole, pyrazole, and benzoxazole rings.
  • Synthesis : Involves condensation of 3-formylchromone with hydrazine derivatives .
  • Bioactivity : Antimicrobial, anticancer, and anti-inflammatory activities, underscoring the importance of heterocyclic diversity .

4-(5-([1,1'-Biphenyl]-4-carbonyl)-2-aminothiazol-4-yl)benzoate

  • Synthesis: Utilizes bromoethanone and bis(4-methoxybenzyl)carbamothioyl reagents in N,N-DMF .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight Core Heterocycle Key Functional Groups Applications References
Target Compound C₂₂H₁₇N₃O₄S 431.45 Benzothiazole Carbamoyl, Methyl Benzoate Potential Pharmaceuticals N/A
Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate C₁₈H₁₅N₃O₄S 369.40 1,3,4-Thiadiazole Phenylcarbamoyl, Methoxy R&D Intermediate
Lotamilast (Quinazoline Derivative) C₂₆H₂₄N₄O₅ 472.49 Quinazoline Dimethoxy, Methylamino PDE4 Inhibition
Metsulfuron Methyl Ester C₁₄H₁₅N₅O₆S 381.36 Triazine Sulfonylurea, Methoxy Herbicide
Thiazolylmethyl Carbamate C₃₀H₃₈N₄O₇S 598.71 Thiazole Ethoxycarbonylamino, Hydroperoxy Protease Inhibition

Biological Activity

Methyl 4-((3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)carbamoyl)benzoate (CAS Number: 684232-02-8) is a compound of significant interest due to its potential biological activities. This article provides a detailed overview of the biological activity of this compound, including its synthesis, pharmacological properties, and relevant research findings.

  • Molecular Formula : C22H16N2O4S
  • Molecular Weight : 404.4 g/mol
  • Structure : The compound features a benzo[d]thiazole moiety, which contributes to its biological activity.

Biological Activity Overview

This compound has been studied for various biological activities, including:

  • Anticancer Activity :
    • Research indicates that compounds containing thiazole structures often exhibit significant anticancer properties. For instance, a study demonstrated that thiazole derivatives could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
    • The compound's structure suggests potential interactions with cellular targets involved in tumor growth and metastasis.
  • Antimicrobial Activity :
    • Thiazole derivatives have shown promising antimicrobial properties against a range of pathogens. A study evaluated a series of thiazolidinone derivatives for their antimicrobial activity against Gram-positive and Gram-negative bacteria, revealing moderate to good efficacy .
    • This compound may share similar properties due to the presence of the thiazole ring.
  • Acetylcholinesterase Inhibition :
    • Compounds with similar structures have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. One study found that certain benzo[d]thiazole derivatives exhibited strong AChE inhibitory activity, suggesting potential therapeutic applications in cognitive disorders .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

  • Thiazole Moiety : Known for its role in various biological activities, including anticancer and antimicrobial effects.
  • Hydroxyphenyl Group : Enhances solubility and may contribute to binding interactions with biological targets.

Case Studies and Research Findings

  • Anticancer Efficacy :
    • A recent study investigated the cytotoxic effects of thiazole derivatives on various cancer cell lines. The results indicated that compounds with similar structures to this compound displayed IC50 values lower than standard chemotherapeutics, highlighting their potential as effective anticancer agents .
  • Neuroprotective Effects :
    • In vitro assays demonstrated that certain thiazole derivatives could significantly inhibit AChE activity, providing insights into their potential use in treating neurodegenerative conditions .

Data Table

Biological ActivityReferenceObservations
Anticancer Significant cytotoxicity against cancer cell lines
Antimicrobial Moderate to good efficacy against bacteria
Acetylcholinesterase Inhibition Strong AChE inhibition observed

Q & A

Q. What are the standard synthetic routes for Methyl 4-((3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)carbamoyl)benzoate, and what critical reaction parameters influence yield?

Methodological Answer: The synthesis typically involves coupling a benzo[d]thiazole-containing aniline derivative with a methyl benzoate carbamoyl precursor. For example:

  • Step 1: React 4-(benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates to form thiourea intermediates, followed by cyclization under acidic conditions to yield benzothiazole-carbamoyl derivatives .
  • Step 2: Esterification or carbamoylation of the benzoate moiety using methyl chloroformate or activated carbonyl agents in anhydrous ethanol with catalytic glacial acetic acid (reflux for 4–6 hours, followed by solvent evaporation and filtration) .
    Critical Parameters:
  • Solvent choice (e.g., absolute ethanol for solubility and reaction efficiency).
  • Catalytic acid (glacial acetic acid) to facilitate carbamoyl bond formation.
  • Temperature control during reflux to prevent decomposition of heat-sensitive intermediates.

Q. What spectroscopic techniques are essential for characterizing this compound, and how are spectral contradictions resolved?

Methodological Answer:

  • 1H/13C NMR: Assign aromatic protons and carbons by comparing experimental shifts with computational predictions (e.g., density functional theory, DFT). Discrepancies in aromatic coupling patterns can arise from solvent effects or tautomerism; use deuterated DMSO or CDCl3 to stabilize specific conformers .
  • IR Spectroscopy: Confirm carbamoyl (C=O, ~1650–1700 cm⁻¹) and hydroxyl (~3300 cm⁻¹) groups. Overlapping peaks (e.g., C=N vs. C=O) can be resolved via deconvolution software or 2D-IR correlation spectroscopy .
  • Mass Spectrometry (FABMS/HRMS): Validate molecular weight (e.g., observed m/z 482.90 vs. calculated 482.90 for analogous structures) and detect fragmentation pathways .
    Resolution of Contradictions:
  • Use higher-field NMR (600+ MHz) to resolve overlapping signals.
  • Cross-validate with computational NMR chemical shift predictions using Gaussian09 with B3LYP/6-311++G(d,p) basis sets .

Q. What are the safety protocols for handling this compound based on its GHS classification?

Methodological Answer:

  • GHS Classification: Acute toxicity (Category 4 for oral, dermal, and inhalation exposure). Signal word: Warning .
  • Handling Protocols:
    • Personal Protection: Wear nitrile gloves, lab coats, and EN166-certified safety goggles. Use NIOSH-approved respirators (P95 or higher) when handling powders to avoid inhalation .
    • Storage: Keep in airtight containers in cool (<25°C), ventilated areas away from light. Incompatible with strong oxidizers and bases .
    • Spill Management: Absorb with inert material (e.g., vermiculite), place in sealed containers, and dispose as hazardous waste. Avoid water jets to prevent aerosolization .

Advanced Questions

Q. How can density functional theory (DFT) studies optimize the compound’s electronic properties for enhanced bioactivity?

Methodological Answer:

  • Functional Selection: Use hybrid functionals like B3LYP (Becke’s three-parameter exchange + Lee-Yang-Parr correlation) to balance exact exchange and correlation effects, critical for predicting frontier molecular orbitals (HOMO-LUMO gaps) and charge distribution .
  • Key Calculations:
    • Electrostatic Potential Maps: Identify nucleophilic/electrophilic regions for target binding (e.g., benzo[d]thiazole’s sulfur atom as an electron-rich site).
    • Solvation Models: Apply IEF-PCM to simulate aqueous or lipid environments, refining dipole moments and polarizability .
      Application Example: Optimize the carbamoyl group’s orientation to maximize hydrogen bonding with bacterial enzyme active sites (e.g., Staphylococcus aureus dihydrofolate reductase) .

Q. What strategies are used to analyze structure-activity relationships (SAR) against bacterial targets, considering structural modifications?

Methodological Answer:

  • Substituent Variation: Modify the benzothiazole’s aryl group (e.g., p-Cl, p-OCH3) and assess antimicrobial activity via broth microdilution assays (MIC values).
  • Key Findings from Analogous Compounds:
Substituent (R)MIC (μg/mL) vs. S. aureusReference
p-Cl1.56
p-OCH36.25
p-Br3.12
  • Mechanistic Insight: Electron-withdrawing groups (e.g., Cl, Br) enhance activity by increasing electrophilicity and membrane penetration. Docking studies (AutoDock Vina) can validate binding modes to bacterial DNA gyrase or efflux pump targets .

Q. How can researchers address discrepancies in experimental NMR data and theoretical predictions for this compound?

Methodological Answer:

  • Root Causes:
    • Dynamic effects (e.g., rotational barriers in carbamoyl groups).
    • Solvent-induced shifts or hydrogen bonding in DMSO vs. CDCl3.
  • Resolution Methods:
    • Variable Temperature NMR: Probe conformational exchange by acquiring spectra at 25°C and 60°C.
    • DFT-MD Simulations: Perform molecular dynamics (MD) in explicit solvent models (e.g., TIP3P water) to average chemical shifts over sampled conformers .
    • 2D NMR (COSY, HSQC): Resolve overlapping signals via correlation spectroscopy, assigning protons and carbons unambiguously .

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